

Application Notes and Protocols: Lentiviral shRNA Knockdown of FAK in Cancer Cell Lines

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Compound of Interest

Compound Name: FAK-IN-19

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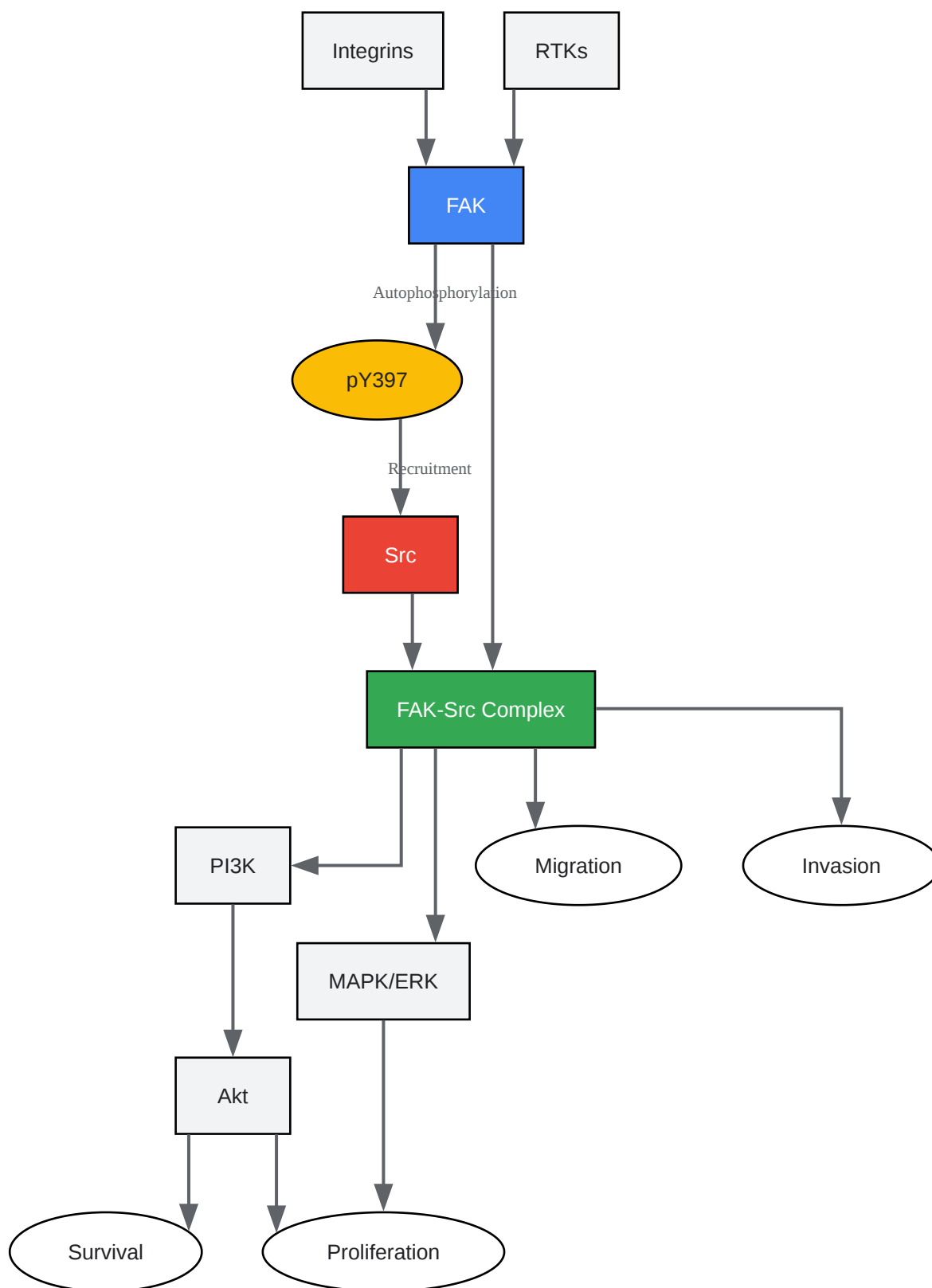
Introduction

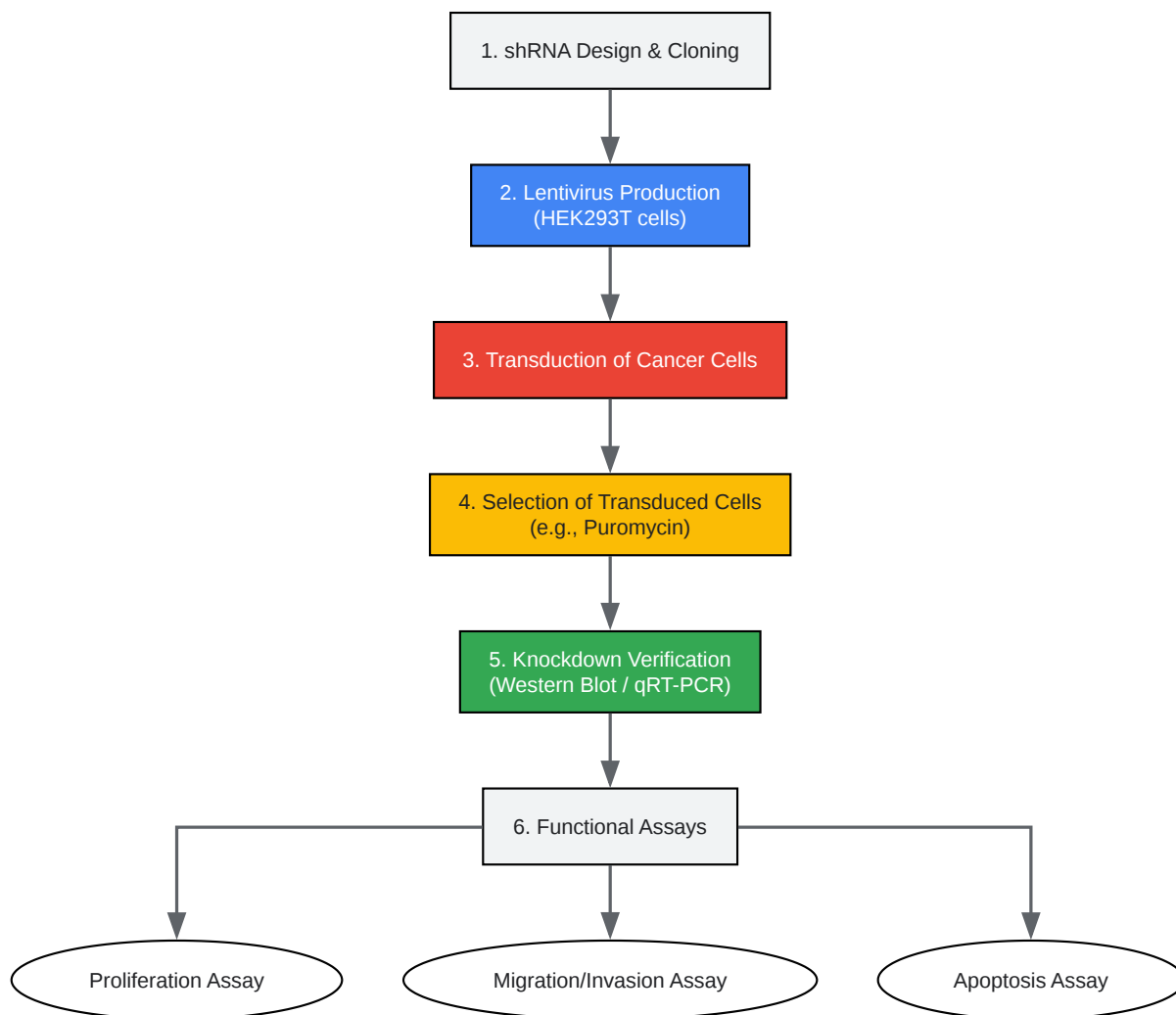
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical signaling protein that is frequently overexpressed and activated in a multitude of cancer types.^{[1][2]} FAK plays a pivotal role in regulating diverse cellular processes essential for tumor progression, including cell survival, proliferation, migration, and invasion.^{[1][3][4]} Its involvement in mediating signals from integrins and growth factor receptors makes it a strategic target for cancer therapy. Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique to specifically silence FAK expression, thereby enabling the study of its function in cancer cells and the evaluation of its potential as a therapeutic target. These application notes provide detailed protocols and supporting data for the lentiviral shRNA-mediated knockdown of FAK in cancer cell lines.

FAK Signaling Pathway

Focal Adhesion Kinase acts as a central node in signaling pathways that control key cellular functions implicated in cancer. Upon activation by upstream signals from integrins, receptor tyrosine kinases (RTKs), and other stimuli, FAK undergoes autophosphorylation at Tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a dual kinase complex. This complex then phosphorylates a variety of downstream substrates, activating signaling cascades such as the

PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting cell survival, proliferation, and motility.





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References

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